(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
Description
(2E)-3-[4-(Pyridin-3-ylmethoxy)phenyl]acrylic acid is a substituted cinnamic acid derivative characterized by a trans-configuration (E) at the α,β-unsaturated double bond. Its structure includes a pyridin-3-ylmethoxy group attached to the para-position of the phenyl ring, which confers unique electronic and steric properties. This compound belongs to a broader class of phenylpropenoic acids, which are widely studied for their roles in medicinal chemistry, materials science, and catalysis .
Its synthesis typically involves Williamson etherification between 4-hydroxycinnamic acid derivatives and pyridin-3-ylmethyl halides, followed by purification via column chromatography or recrystallization .
Properties
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)8-5-12-3-6-14(7-4-12)19-11-13-2-1-9-16-10-13/h1-10H,11H2,(H,17,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBFBFCPDJFIO-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyridin-3-ylmethoxy Intermediate: This step involves the reaction of pyridine-3-methanol with an appropriate halogenated phenyl compound under basic conditions to form the pyridin-3-ylmethoxy intermediate.
Coupling with Acrylic Acid: The intermediate is then coupled with acrylic acid under conditions that favor the formation of the (2E)-isomer. This can be achieved using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Scientific Applications of epi-β-Amyrin
epi-β-Amyrin is a chemical compound with the molecular formula . Research has explored its properties and potential applications, including its role in inhibiting Mycobacterium tuberculosis .
Antimicrobial Activity
- Anti-tubercular Properties Epi-β-amyrin has been reported to inhibit the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.2 µg/mL .
- Antiviral Activity Research indicates that epi-β-amyrin, along with epilupeol acetate, exhibits antiviral activity against the Ranikhet disease virus (RDV) in chick embryos .
Anticancer Potential
- Activity Against Leukemia Cells Triterpene 2c, which is related to epi-β-amyrin, has shown activity against CEM-SS human T-lymphoblastic leukemia cancer cells, with an IC50 value of 6.1 ± 0.20 μg/mL .
Related Studies on Amyrins
- Antioxidant and Antiparasitic Activities Extracts rich in α-amyrin and β-amyrin have demonstrated activity against microorganisms causing Chagas disease and leishmaniasis, as well as antioxidant capacity .
- Antibacterial Action of β-Amyrin β-Amyrin can induce the production of reactive oxygen species (ROS) in microorganisms, suggesting its potential as an antimicrobial agent. Studies on Escherichia coli have shown that β-amyrin triggers ROS accumulation, leading to glutathione dysfunction and membrane depolarization, ultimately resulting in apoptosis-like death in bacteria .
Biosynthesis and Distribution
- Distribution in Boswellia Resins Studies on Boswellia resins, such as Boswellia sacra and Boswellia papyrifera, have identified amyrins, including α-amyrin and β-amyrin. The distribution of boswellic acids (BAs) varies significantly in the resin of B. sacra collected from dry mountains compared to coastal trees .
Effects on Water Barrier
Mechanism of Action
The mechanism of action of (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid are influenced by its substituents. Below is a comparison with key analogues:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase hydrophobicity (logP -4.3) but reduce enzymatic conversion rates (e.g., 82% for 1j in decarboxylase assays) .
- Methoxy Groups : Improve solubility (logP -5.7 for 1g) and are common in natural products like ferulic acid derivatives .
- Pyridine Derivatives : The pyridinylmethoxy group in the target compound balances solubility and receptor affinity, making it suitable for drug design .
Key Insights :
- Microwave irradiation significantly reduces reaction time (e.g., 10 minutes vs. 24 hours for conventional heating) .
- Base catalysts (e.g., KOH) and polar solvents (ethanol/water) enhance selectivity for etherification over esterification .
Physicochemical Properties
A comparative analysis of solubility and logP values:
†Estimated based on substituent contributions .
Biological Activity
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of an acrylic acid moiety linked to a phenyl group substituted with a pyridin-3-ylmethoxy group. This structure allows for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The acrylic acid component can engage in hydrogen bonding, while the pyridine ring facilitates π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to observed biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting that it may serve as a potential therapeutic agent in cancer treatment. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The interaction with specific inflammatory mediators suggests a multifaceted approach to reducing inflammation .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its potential application in developing new antimicrobial agents .
Data Summary
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
| Antimicrobial | Effective against bacteria and fungi | , |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with IC50 values demonstrating potent activity against these cells.
- Anti-inflammatory Research : In an experimental model of arthritis, the compound was administered to evaluate its effect on joint inflammation. Results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers.
- Antimicrobial Evaluation : A series of tests against bacterial strains like Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively at concentrations as low as 32 µg/mL, highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid, and what key characterization methods confirm its structure?
- Methodological Answer : A modified Knoevenagel condensation is often employed, adapting methods used for pyridinylacrylic acid derivatives. For example, reacting substituted pyridinecarboxyaldehydes with malonic acid in pyridine under reflux, followed by HCl-induced precipitation and recrystallization (yield ~98%) . Characterization relies on X-ray crystallography for definitive structural confirmation, supported by hydrogen bonding and π-stacking analysis in the crystal lattice . Complementary techniques include -/-NMR, IR spectroscopy, and elemental analysis.
Q. How do researchers ensure purity and stereochemical integrity during synthesis?
- Methodological Answer : Recrystallization via slow water evaporation yields high-purity crystals, while polarimetry or chiral HPLC monitors stereochemical retention . For E/Z isomer separation, silica gel chromatography with ethyl acetate/petroleum ether gradients is effective. Reaction pH and temperature are tightly controlled to minimize side products (e.g., decarboxylation) .
Advanced Research Questions
Q. How does the pyridine substituent position (3-yl vs. 4-yl) influence supramolecular interactions and crystal packing?
- Methodological Answer : Pyridin-3-ylmethoxy groups introduce steric and electronic variations compared to pyridin-4-yl analogs. In pyridin-4-yl derivatives, protonation at the nitrogen forms pyridinium salts (e.g., halides, trifluoroacetates), altering hydrogen-bonding networks and π-π interactions . For pyridin-3-yl derivatives, the methoxy group’s orientation may disrupt planar stacking, requiring comparative crystallographic studies (e.g., Hirshfeld surface analysis) to map intermolecular contacts .
Q. What strategies resolve contradictions in crystallographic data between synthetic batches or polymorphs?
- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) and temperature-dependent crystallography distinguish polymorphs. For example, refining data with Olex2 or SHELXL software identifies subtle lattice variations . Pairing with DSC/TGA analyses clarifies thermal stability differences. If discrepancies persist, database surveys (e.g., Cambridge Structural Database) benchmark against known analogs .
Q. How can computational modeling predict biological activity or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), guided by structural data from XRD . MD simulations evaluate solvation effects and conformational stability under physiological conditions .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield and purity?
- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to test variables: catalyst concentration, solvent polarity, and reflux duration . Response surface methodology (RSM) models interactions between factors, identifying optimal conditions. For example, pyridine volume and HCl addition rate critically impact yield in Knoevenagel reactions .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to 40°C/75% RH over weeks. HPLC monitors degradation products, while UV-Vis tracks absorbance shifts indicative of structural changes. pH-rate profiling (1–13) identifies labile functional groups (e.g., acrylic acid’s α,β-unsaturation) .
Gaps and Future Directions
Q. Why is structural data scarce for pyridin-3-yl acrylic acid derivatives, and how can researchers address this gap?
- Methodological Answer : Limited reports may stem from synthetic challenges (e.g., steric hindrance) or crystallization difficulties. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
